![molecular formula C45H74NO8P B1236380 [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate CAS No. 5634-86-6](/img/structure/B1236380.png)
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Overview
Description
2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions . It is a versatile intermediate with a variety of applications .
Molecular Structure Analysis
The molecular formula for 2-(2-Aminoethoxy)ethanol is C4H11NO2 . The InChI Key is GIAFURWZWWWBQT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol has a molecular weight of 105.14 g/mol . It has a boiling point of 222.6°C and a melting point of -11°C . It is fully miscible in water, alcohols, and aromatic hydrocarbons .Scientific Research Applications
Synthesis and Analysis
- Synthesis of Related Compounds: A study by Cheng et al. (2008) discusses the synthesis of a similar compound, 2-(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamidoethyl-d(4) Dihydrogen Phosphate, from 2-aminoethyl dihydrogen phosphate and (5Z,8Z,11Z,14Z)-2,5-dioxopyrrolidin-1-yl icosa-5,8,11,14-tetraenoate, for quantitation in novel biosynthetic pathways (Cheng et al., 2008).
Biological Applications and Mechanisms
Inhibition Studies
Cisneros et al. (2007) synthesized a series of heterocyclic analogues based on the structure of 2-arachidonoylglycerol (2-AG) to test their ability to inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities. This study provides insight into the biological applications of compounds structurally similar to (2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate (Cisneros et al., 2007).
Enzymatic Pathways and Oxylipins
Studies on microalgae such as by de los Reyes et al. (2014) and d’Ippolito et al. (2009) explore the production of oxylipins, highlighting the enzymatic pathways and biological significance of compounds structurally related to (2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate in marine environments (de los Reyes et al., 2014), (d’Ippolito et al., 2009).
Pharmacological Implications
Potential as Antioxidants
The research by Lorenz et al. (2003) on hydroxystilbenes, which are structurally similar, shows their role as potent antioxidants and free radical scavengers, indicating the potential pharmacological implications of compounds like (2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate (Lorenz et al., 2003).
Modulation of Immune Responses
Ramstedt et al. (1984) discuss how certain metabolites like 14,15-DiHETE, structurally related to the compound , can modulate immune responses, specifically inhibiting human natural killer cell activity, suggesting potential immunomodulatory roles (Ramstedt et al., 1984).
properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+/t43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTERLNYVBOZRHI-RIIGGKATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
CAS RN |
5634-86-6 | |
Record name | 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.